molecular formula C21H25NO B286593 3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

Cat. No.: B286593
M. Wt: 307.4 g/mol
InChI Key: LQUKQZGVVRDRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide, also known as TAN-67, is a synthetic compound that belongs to the class of opioid receptor ligands. It has been extensively studied for its potential use in the treatment of opioid addiction and pain management.

Scientific Research Applications

3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide has been extensively studied for its potential use in the treatment of opioid addiction and pain management. It has been shown to have high affinity and selectivity for the mu opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has been shown to be effective in reducing opioid withdrawal symptoms and decreasing opioid self-administration in animal models. It has also been shown to have analgesic properties in animal models of acute and chronic pain.

Mechanism of Action

3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide acts as a mu opioid receptor agonist, which means that it binds to and activates the mu opioid receptor. This leads to the activation of downstream signaling pathways, which ultimately result in the modulation of pain and reward pathways in the brain. This compound has been shown to have a higher affinity for the mu opioid receptor than other opioid receptor subtypes, which may contribute to its selectivity for pain and addiction-related behaviors.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to have antinociceptive effects in animal models of acute and chronic pain. This compound has been shown to have a longer duration of action than other mu opioid receptor agonists, which may contribute to its potential use in the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide in lab experiments is its high affinity and selectivity for the mu opioid receptor, which allows for more precise targeting of pain and addiction-related behaviors. However, this compound also has limitations, including its potential for producing respiratory depression and other side effects. Additionally, the synthesis method for this compound is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide, including:
1. Investigating the potential use of this compound in the treatment of opioid addiction and pain management in humans.
2. Studying the mechanism of action of this compound at the molecular and cellular level to better understand its effects on pain and addiction-related behaviors.
3. Developing new synthetic methods for this compound that are more efficient and cost-effective.
4. Exploring the potential use of this compound in combination with other drugs for the treatment of pain and addiction-related behaviors.
5. Investigating the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential use in the treatment of opioid addiction and pain management. It acts as a mu opioid receptor agonist and has been shown to have high affinity and selectivity for the mu opioid receptor. This compound has a range of biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential use in the treatment of other neurological disorders and developing new synthetic methods that are more efficient and cost-effective.

Synthesis Methods

3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide can be synthesized using a multistep process involving the reaction of 2-naphthylacetic acid with 1,2,3,4-tetrahydro-β-naphthol to form the intermediate compound, which is then reacted with N-phenylethylamine and acetic anhydride to yield this compound. The purity and yield of the final product can be improved by using recrystallization and chromatography techniques.

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide

InChI

InChI=1S/C21H25NO/c1-16(19-13-12-18-9-5-6-10-20(18)15-19)22-21(23)14-11-17-7-3-2-4-8-17/h2-4,7-8,12-13,15-16H,5-6,9-11,14H2,1H3,(H,22,23)

InChI Key

LQUKQZGVVRDRFS-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCC3=CC=CC=C3

Canonical SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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